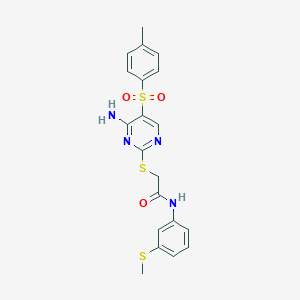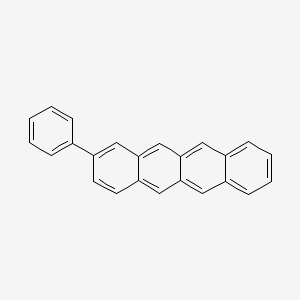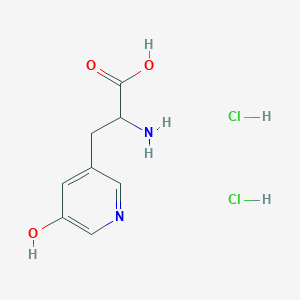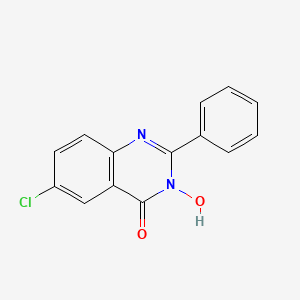
1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity Research on N-substituted ureas, including those with complex heterocyclic structures similar to the compound of interest, indicates potential antimicrobial properties. For example, studies on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have shown moderate antimicrobial activity against both fungal and bacterial strains (P. V. G. Reddy et al., 2003). This suggests that derivatives of urea, including the compound , may hold potential for the development of new antimicrobial agents.
Enzyme Inhibition and Anticancer Activity Urea derivatives have been explored for their potential as enzyme inhibitors and anticancer agents. A study on unsymmetrical 1,3-disubstituted ureas revealed that these compounds exhibit varied levels of enzyme inhibition, with some showing notable in vitro anticancer activity (Sana Mustafa et al., 2014). This highlights the potential of urea derivatives, including 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, in therapeutic applications targeting specific enzymes or cancer cells.
Molecular Sensing and Supramolecular Chemistry The structural complexity and functional versatility of urea derivatives make them suitable candidates for applications in supramolecular chemistry and molecular sensing. Studies have shown that certain urea compounds can undergo conformational and tautomeric changes under specific conditions, which can be harnessed for molecular sensing applications (Adam Kwiatkowski et al., 2019). The ability to control tautomerism through conformational changes opens up new possibilities for the use of these compounds in the design of molecular sensors.
Material Science and Polymerization Initiators N-aryl-N′-pyridyl ureas have been synthesized and evaluated as initiators for the ring-opening polymerization of epoxides, demonstrating the utility of urea derivatives in material science, particularly in the synthesis of polymers (N. Makiuchi et al., 2015). The variation in the electron density of the aromatic ring of these ureas influences their efficiency as initiators, highlighting the importance of molecular structure in their application in polymer science.
Corrosion Inhibition Urea-derived Mannich bases have been investigated as corrosion inhibitors for mild steel in acidic environments, showing effectiveness in protecting metal surfaces (M. Jeeva et al., 2015). This indicates that urea derivatives, including this compound, may have potential applications in corrosion protection and materials engineering.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCULJADZQRSOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)
![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)
![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)





![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)
![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
